1-(4-Bromophenyl)ethylisocyanide
Description
1-(4-Bromophenyl)ethylisocyanide is an organobromine compound featuring an isocyanide (-NC) functional group attached to an ethyl chain and a 4-bromophenyl substituent. The isocyanide group confers unique reactivity, enabling applications in coordination chemistry, catalysis, and multicomponent reactions. The bromine atom at the para position of the phenyl ring enhances electronic effects, influencing both stability and reactivity.
Properties
IUPAC Name |
1-bromo-4-(1-isocyanoethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-7(11-2)8-3-5-9(10)6-4-8/h3-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUAIOEGVHPLDIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)[N+]#[C-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
The following analysis compares 1-(4-Bromophenyl)ethylisocyanide with structurally or functionally related compounds, emphasizing molecular features, reactivity, and applications.
Structural and Functional Group Comparisons
Key Observations :
- Electronic Effects : The 4-bromophenyl group in all compounds contributes to electron-withdrawing effects, but the functional groups dominate reactivity. For example, the isocyanide’s nucleophilicity contrasts with the ketone’s electrophilic carbonyl .
- Hydrogen Bonding: The thiosemicarbazide derivative forms S(5) and S(6) hydrogen-bonded motifs , whereas isocyanides lack H-bond donors, relying instead on van der Waals interactions or metal coordination .
Physical and Chemical Properties
- Thermal Stability : The thiosemicarbazide compound (I) exhibits a high melting point (502 K) due to strong intermolecular N–H⋯S interactions . In contrast, isocyanides generally have lower melting points unless stabilized by bulky substituents.
- Solubility: The hydrochloride salt in is likely water-soluble, while this compound is expected to be hydrophobic due to its nonpolar isocyanide and aryl groups.
- Reactivity :
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